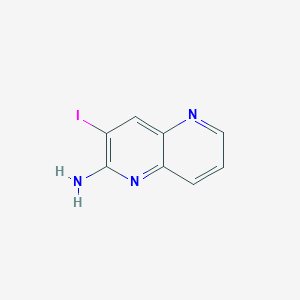

3-碘-1,5-萘啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

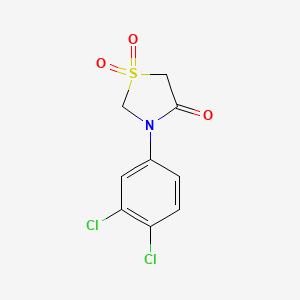

The compound 3-Iodo-1,5-naphthyridin-2-amine is closely related to the 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives discussed in the provided papers. These derivatives are of significant interest due to their ability to form various supramolecular assemblies and organic salts with carboxylic acids, which are characterized by strong classical hydrogen bonds and other noncovalent interactions . The research on these compounds is focused on understanding the molecular structures and the interactions that drive the formation of these assemblies and salts.

Synthesis Analysis

The synthesis of related compounds involves the addition of equivalents of carboxylic acids to a solution of 5,7-dimethyl-1,8-naphthyridine-2-amine, leading to the formation of protonated species that direct the anions to form crystalline solids . These processes are typically characterized by techniques such as infrared spectroscopy (IR), melting point analysis (mp), elemental analysis (EA), and X-ray diffraction (XRD) . Although the synthesis of 3-Iodo-1,5-naphthyridin-2-amine itself is not explicitly described, the methodologies for related compounds suggest a similar approach could be employed, with the potential for iodination at the appropriate position on the naphthyridine ring.

Molecular Structure Analysis

The molecular structures of the compounds formed from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids are characterized by classical hydrogen bonds, primarily N-H...O-H bonds, and various non-covalent interactions such as CH...O and CH3...O interactions . These interactions are crucial in the space association of the molecular counterparts within the crystals, leading to the formation of one-dimensional to three-dimensional structures . The common R2^2(8) graph set, indicative of strong hydrogen bonding patterns, has been observed in most of the salts and adducts formed .

Chemical Reactions Analysis

The primary chemical reactions involved in the formation of these compounds are acid-base reactions between the naphthyridine derivative and carboxylic acids, resulting in the transfer of protons and the formation of organic salts . The presence of various non-covalent interactions also suggests that these compounds could participate in further supramolecular chemistry, potentially leading to the formation of larger molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from 5,7-dimethyl-1,8-naphthyridine-2-amine are influenced by the nature of the carboxylic acid used and the resulting non-covalent interactions. These properties include melting points, solubility, and crystal packing, which are determined through various analytical techniques . The crystalline forms can range from anhydrous to hydrated, and the strength of the hydrogen bonding plays a significant role in the stability and robustness of the crystal structures .

科学研究应用

有机光催化

碘代Bodipy衍生物,可能包括类似于3-碘-1,5-萘啶-2-胺的化合物,显示出强吸收可见光和长寿命三重态激发态的特性。这些特性使它们在有机光催化有机反应中有效,例如胺的氧化偶联和二羟基萘醌的光氧化反应。这些有机光催化剂的使用显著加速了光反应,为传统基于金属的光催化剂提供了更环保的替代方案(Huang et al., 2013)。

核磁共振分析和手性识别

设计用于核磁共振分析的衍生物,特别用于对保护胺的对映选择性识别,展示了萘啶衍生物在分析化学中的实用性。该化合物形成一个手性裂缝,选择性地结合底物的一个对映体,展示了它在解决复杂混合物中的潜力(Iwaniuk & Wolf, 2010)。

超分子化学

在超分子化学中,萘啶衍生物的氢键能力已被利用来与酸性化合物形成络合物。这种相互作用对于形成无水和水合多组分晶体至关重要,有助于理解晶体堆积中的弱和强氢键作用(Jin et al., 2010)。

未来方向

The future directions in the study of 3-Iodo-1,5-naphthyridin-2-amine and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry , there is potential for future research in this area.

作用机制

Target of Action

1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

Some 1,5-naphthyridines are known to act as ligands, coordinating to metal ions such as Pd(II) in aqueous solutions .

Biochemical Pathways

1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .

属性

IUPAC Name |

3-iodo-1,5-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZINWZXOBFPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1,5-naphthyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)